N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide
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Overview
Description
N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide typically involves the cyclization of intermediate compounds. For instance, the preparation might start with the conversion of a precursor compound into its methyl-3-bromobenzoate derivative, followed by transformation into 3-bromobenzohydrazide. The final step involves cyclization to produce the 1,2,4-triazole derivative .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups attached to the triazole ring .
Scientific Research Applications
N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole: A related compound with similar biological activities.
2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Another triazole derivative with distinct structural features.
Uniqueness
N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-furamide is unique due to its specific combination of the triazole and furamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H12N4O2 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H12N4O2/c1-18-9-15-17-13(18)10-4-6-11(7-5-10)16-14(19)12-3-2-8-20-12/h2-9H,1H3,(H,16,19) |
InChI Key |
DKXZGGNTDCMXSA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2=CC=C(C=C2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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